N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-YL]butanamide
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Overview
Description
N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-YL]butanamide is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-YL]butanamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Attachment of the Dimethoxyphenyl Group:
Attachment of the Dimethylphenyl Group:
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-YL]butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-YL]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethoxyphenyl)acetamide
- N-(3,4-Dimethoxyphenyl)-3,4,5-triethoxybenzamide
Uniqueness
N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-YL]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dimethoxyphenyl and dimethylphenyl groups, along with the pyridazinone core, makes it a valuable compound for various research applications.
Properties
CAS No. |
891392-83-9 |
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Molecular Formula |
C24H27N3O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]butanamide |
InChI |
InChI=1S/C24H27N3O4/c1-6-22(24(29)25-18-12-19(30-4)14-20(13-18)31-5)27-23(28)10-9-21(26-27)17-8-7-15(2)16(3)11-17/h7-14,22H,6H2,1-5H3,(H,25,29) |
InChI Key |
INWFJXAHFAJGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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